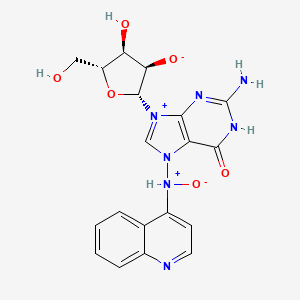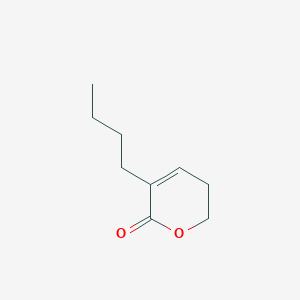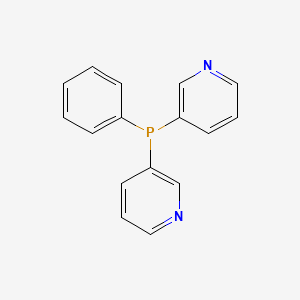
2,8-Dimethyltridecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dimethyltridecane is an organic compound with the molecular formula C15H32. It belongs to the class of alkanes, which are saturated hydrocarbons. This compound is characterized by the presence of two methyl groups attached to the eighth carbon of a tridecane chain. Alkanes like this compound are known for their stability and are commonly found in various natural and synthetic sources.
準備方法
Synthetic Routes and Reaction Conditions: 2,8-Dimethyltridecane can be synthesized through several methods. One common approach involves the alkylation of a tridecane precursor with methylating agents under controlled conditions. Another method includes the reduction of corresponding ketones or alcohols using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions followed by selective hydrogenation. This process involves high temperatures and pressures, along with the use of catalysts like zeolites to achieve the desired product.
化学反応の分析
Types of Reactions: 2,8-Dimethyltridecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: When exposed to strong oxidizing agents, it can form alcohols, ketones, or carboxylic acids.
Reduction: Although already a saturated hydrocarbon, it can be further reduced under specific conditions to remove any impurities.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Chlorine or bromine gas under UV light or heat.
Major Products Formed:
Oxidation: Formation of 2,8-dimethyltridecanol, 2,8-dimethyltridecanone, or 2,8-dimethyltridecanoic acid.
Reduction: Pure this compound.
Substitution: 2,8-dichlorotridecane or 2,8-dibromotridecane.
科学的研究の応用
2,8-Dimethyltridecane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its role in pheromone communication in certain insect species.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent or intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2,8-Dimethyltridecane is primarily related to its physical properties rather than specific biochemical interactions. As a non-polar molecule, it can interact with other hydrophobic substances, facilitating processes such as solubilization and transport of hydrophobic drugs. Its stability and inertness make it a suitable candidate for various industrial applications where reactivity needs to be minimized.
類似化合物との比較
- 2,2-Dimethyltridecane
- 2,5-Dimethyltridecane
- 4,8-Dimethyltridecane
Comparison: While all these compounds share the same molecular formula (C15H32), their structural differences lead to variations in their physical and chemical properties. For instance, the position of the methyl groups can affect the boiling and melting points, as well as the reactivity of the compound. 2,8-Dimethyltridecane is unique due to the specific placement of its methyl groups, which can influence its behavior in chemical reactions and applications.
特性
CAS番号 |
138655-04-6 |
|---|---|
分子式 |
C15H32 |
分子量 |
212.41 g/mol |
IUPAC名 |
2,8-dimethyltridecane |
InChI |
InChI=1S/C15H32/c1-5-6-8-12-15(4)13-10-7-9-11-14(2)3/h14-15H,5-13H2,1-4H3 |
InChIキー |
DUBRHMOMGLFGBS-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)CCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


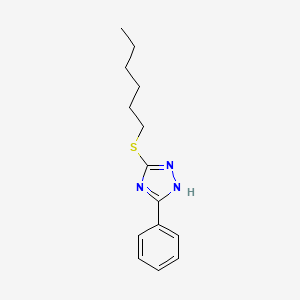
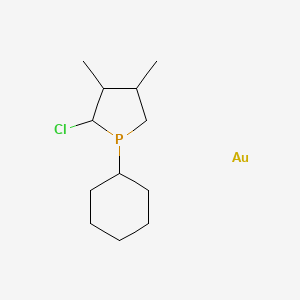
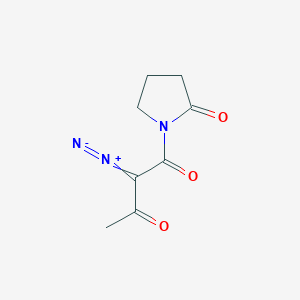
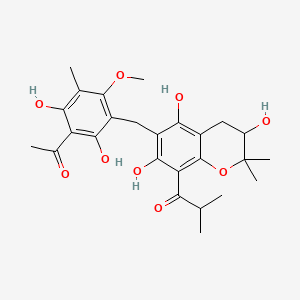
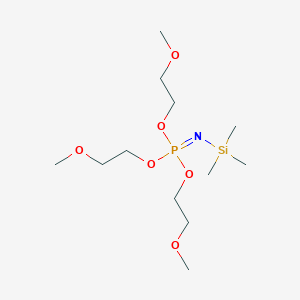

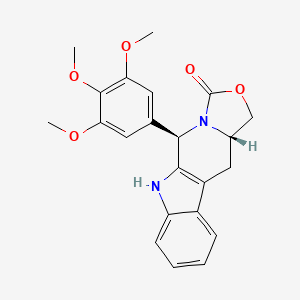
![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)

